(S)-1-(4-Chloro-3-methylphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-chloro-3-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOSBFSBUHOOTJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660766 | |
| Record name | (1S)-1-(4-Chloro-3-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943760-74-5 | |
| Record name | (1S)-1-(4-Chloro-3-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for S 1 4 Chloro 3 Methylphenyl Ethanamine
The enantiomerically pure chiral amine, (S)-1-(4-chloro-3-methylphenyl)ethanamine, is a valuable building block in pharmaceutical synthesis. Its stereoselective preparation is of significant importance, and various methodologies have been developed to achieve high optical purity. These strategies can be broadly categorized into asymmetric catalytic routes, which create the desired stereocenter selectively, and chiral resolution techniques, which separate the desired enantiomer from a racemic mixture.
Advanced Applications of S 1 4 Chloro 3 Methylphenyl Ethanamine in Asymmetric Organic Synthesis
(S)-1-(4-Chloro-3-methylphenyl)ethanamine as a Chiral Auxiliary
A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been established, the auxiliary can be cleanly removed, yielding an enantiomerically enriched product.
Applications in Diastereoselective Synthesis of Complex Molecules
The application of this compound as a chiral auxiliary would typically involve its covalent attachment to a prochiral substrate, such as a carboxylic acid or a ketone. For instance, the formation of an amide bond between the amine and a prochiral carboxylic acid would generate a chiral amide. The steric and electronic properties of the chiral amine would then influence the approach of a reagent to the prochiral center, leading to the preferential formation of one diastereomer over the other.
Table 1: Potential Diastereoselective Reactions Directed by this compound Auxiliary
| Reaction Type | Substrate | Reagent | Potential Outcome |
| Alkylation | Chiral amide derived from a prochiral carboxylic acid | Alkyl halide | Diastereoselective formation of a new C-C bond |
| Aldol Reaction | Chiral imine derived from a ketone | Aldehyde | Diastereoselective formation of a β-hydroxy ketone |
| Michael Addition | Chiral enamine derived from a ketone | α,β-Unsaturated carbonyl compound | Diastereoselective 1,4-addition |
Role in Chiral Induction and Control of Stereochemistry
The effectiveness of a chiral auxiliary in inducing stereochemistry is dependent on its ability to create a well-defined and rigid transition state. In the case of an amide derived from this compound, chelation control or non-covalent interactions could lock the conformation of the molecule. For example, in an enolate alkylation, the lithium counterion could coordinate with both the enolate oxygen and the auxiliary's nitrogen atom, creating a rigid bicyclic transition state. The bulky 4-chloro-3-methylphenyl group would then be positioned to block one face of the enolate from the incoming electrophile, thus ensuring high stereocontrol.
Utilization of this compound as a Chiral Resolving Agent
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This is often achieved by reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography.
Resolution of Racemic Carboxylic Acids and Other Chiral Compounds
This compound, as a chiral base, is well-suited for the resolution of racemic carboxylic acids. The reaction between the chiral amine and a racemic carboxylic acid would result in the formation of two diastereomeric salts. Due to their different physical properties, one of these salts may be less soluble in a particular solvent and selectively crystallize out of the solution. The pure enantiomer of the carboxylic acid can then be recovered by treating the separated diastereomeric salt with an acid.
Table 2: Hypothetical Resolution of a Racemic Carboxylic Acid
| Racemic Acid | Resolving Agent | Solvent System | Expected Outcome |
| (±)-Ibuprofen | This compound | Ethanol/Water | Selective crystallization of one diastereomeric salt |
| (±)-Naproxen | This compound | Methanol | Separation of diastereomers based on solubility |
The success of such a resolution is highly dependent on the specific interactions between the chiral amine and the racemic acid, as well as the choice of solvent.
Design Principles for Diastereomeric Salt Formation with this compound
The formation of well-defined, crystalline diastereomeric salts is crucial for an effective resolution. The design principles for successful salt formation involve maximizing the differences in the crystal lattice energies of the two diastereomers. This can be influenced by several factors:
Steric Complementarity: The shapes of the chiral amine and the chiral acid should allow for efficient packing in the crystal lattice for one diastereomer but not the other.
Hydrogen Bonding: The formation of strong and directional hydrogen bonds between the ammonium (B1175870) cation of the resolving agent and the carboxylate anion of the acid is a key factor in crystal formation.
Aromatic Interactions: The presence of aromatic rings in both the amine and potentially the acid can lead to stabilizing π-π stacking interactions, which can differ between the two diastereomers.
The specific substitution pattern on the phenyl ring of this compound would play a significant role in these interactions.
This compound Derivatives as Chiral Ligands or Catalysts
Chiral amines are often used as precursors for the synthesis of chiral ligands, which can then be complexed to a metal center to create a chiral catalyst for asymmetric reactions. For instance, this compound could be derivatized to form Schiff bases, phosphinamides, or other ligand types. These ligands could then be used in a variety of metal-catalyzed asymmetric transformations, such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The development of such catalysts would be a promising area of research, leveraging the specific stereoelectronic properties of the this compound scaffold.
Design and Synthesis of Ligands Incorporating the (4-Chloro-3-methylphenyl)ethanamine Moiety
Chiral ligands are essential for transition-metal-catalyzed asymmetric synthesis, a field dedicated to creating single-enantiomer products. The efficacy of these transformations often relies on the steric and electronic properties of the ligand bound to the metal center. Chiral 1-phenylethylamines are a privileged scaffold for ligand design due to their ready availability, rigid structure, and the strategic positioning of the amino group for coordination and chirality transfer.
While direct examples of ligands synthesized from this compound are not extensively detailed in peer-reviewed literature, the principles of ligand design are well-established based on analogous structures. The this compound moiety can be readily incorporated into several important classes of chiral ligands:
Schiff Base (Salen-type) Ligands: Condensation of the primary amine with a substituted salicylaldehyde (B1680747) yields a chiral Schiff base. semnan.ac.irresearchgate.netresearchgate.netnih.gov These imine-containing ligands can coordinate with various metals like copper, cobalt, or manganese to form stable complexes used in asymmetric catalysis. The chloro and methyl substituents on the phenyl ring would modulate the electronic properties and steric bulk of the resulting catalyst, influencing its activity and selectivity.
Phosphine-Containing Ligands: The amine can be derivatized to create bidentate P,N-ligands. For instance, reaction with chlorodiphenylphosphine (B86185) can yield aminophosphine (B1255530) ligands. These are particularly effective in catalysis involving metals like rhodium, iridium, and palladium. researchgate.netscholaris.casigmaaldrich.com The nitrogen atom of the ethanamine moiety typically coordinates to the metal center along with the phosphorus atom, creating a chiral pocket that directs the stereochemical outcome of the reaction.
Amine and Amino Alcohol Ligands: The amine itself can act as a ligand or be converted into a chiral amino alcohol. These ligands are particularly useful in asymmetric transfer hydrogenation reactions, often with ruthenium catalysts. nih.gov
The synthesis of these ligands generally involves straightforward, high-yielding reactions, making the chiral amine a versatile starting point for creating a diverse library of catalysts.
Table 1: Representative Ligand Types Derived from Chiral Phenylethylamine Analogs
| Ligand Type | General Structure | Potential Metal Partners | Typical Reactions |
|---|---|---|---|
| Schiff Base (Imine) | Ar-CH=N-CH(CH₃)-Ar' | Mn, Co, Cu, Sc | Asymmetric Epoxidation, Cyclopropanation, Diels-Alder |
| Aminophosphine (P,N) | (C₆H₅)₂P-NH-CH(CH₃)-Ar' | Rh, Ir, Pd, Ru | Asymmetric Hydrogenation, Hydroformylation, Allylic Alkylation |
Catalytic Performance in Asymmetric Transformations
Metal complexes bearing ligands derived from chiral phenylethylamines are workhorses in asymmetric catalysis. The performance of a hypothetical catalyst incorporating the this compound moiety can be predicted based on established results from similar systems.
In asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines, ruthenium, rhodium, and iridium complexes with P,N or N,N ligands derived from chiral benzylamines consistently provide high enantioselectivities (often >95% ee) and conversions. nih.govnih.govnih.gov The chiral environment enforced by the ligand dictates the facial selectivity of hydride delivery to the unsaturated substrate, leading to the formation of one enantiomer of the product alcohol or amine over the other.
For asymmetric C-C bond-forming reactions , such as the palladium-catalyzed allylic alkylation or hydroarylation, ligands derived from chiral amines create a well-defined chiral space around the metal center. nih.govchemrxiv.org This controls the trajectory of the incoming nucleophile, enabling the construction of stereogenic centers with high fidelity. The electronic influence of the chloro substituent on the aromatic ring of the this compound ligand could fine-tune the reactivity of the metal center, potentially enhancing catalytic turnover and selectivity.
This compound as a Key Chiral Intermediate in the Synthesis of Optically Active Fine Chemicals
Beyond its use in ligand synthesis, this compound is a valuable chiral building block, providing a pre-formed stereocenter that can be incorporated into a larger target molecule.
Precursor in the Synthesis of Chiral Amines and Related Derivatives
This compound serves as a direct precursor for the synthesis of more complex, enantiomerically pure amines and amino alcohols. A common strategy involves the nucleophilic attack of the amine onto an electrophile, such as an epoxide. This reaction opens the epoxide ring and forms a new C-N bond, resulting in a chiral amino alcohol derivative.
For example, the reaction of this compound with a chiral epoxide, such as (R)-2-(4-chlorophenyl)oxirane, yields a diastereomerically pure amino alcohol. This transformation is a key step in the synthesis of advanced pharmaceutical intermediates, where the stereochemistry of both the amine and the epoxide are precisely controlled to build the desired final structure.
Building Block for Advanced Pharmaceutical and Agrochemical Intermediates
The structural motif of this compound is found within several classes of biologically active compounds. nih.gov Its specific substitution pattern is particularly relevant for molecules designed to interact with specific biological targets.
A significant application of this chiral amine is in the synthesis of potent 5-HT2C receptor agonists . nih.govdoi.orguwlax.edu These compounds are investigated for the treatment of various central nervous system disorders, including obesity and schizophrenia. In a patented synthetic route, (1S)-1-(4-chloro-3-methylphenyl)ethanamine is used as a key chiral intermediate. It is reacted with (2R)-2-(4-chlorophenyl)oxirane in a nucleophilic ring-opening reaction to construct the core of the target molecule. This step efficiently combines two chiral fragments to produce an advanced intermediate with multiple stereocenters.
Table 2: Synthesis of a 5-HT2C Receptor Agonist Intermediate
| Reactant 1 | Reactant 2 | Product | Reaction Type | Application |
|---|
Similarly, in the agrochemical sector, chiral amines are integral to the development of modern pesticides and herbicides that exhibit higher efficacy and improved environmental profiles. nih.gov The this compound scaffold can be incorporated into novel active ingredients designed for specific biological targets in pests or plants.
Analytical and Spectroscopic Characterization of S 1 4 Chloro 3 Methylphenyl Ethanamine and Its Stereoisomers
Chromatographic Techniques for Enantiomeric Purity Determination
Chromatographic methods are indispensable for separating the enantiomers of chiral compounds like 1-(4-Chloro-3-methylphenyl)ethanamine, allowing for the accurate determination of enantiomeric excess (ee) or enantiomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is a cornerstone for the enantioselective analysis of pharmaceutical compounds and intermediates. nih.gov The development of a robust method for separating the enantiomers of 1-(4-Chloro-3-methylphenyl)ethanamine involves a systematic screening of chiral stationary phases, mobile phase compositions, and additives. chromatographyonline.combanglajol.info
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for a broad range of chiral compounds, including primary amines. chromatographytoday.comresearchgate.net These CSPs, particularly those with phenylcarbamate derivatives like tris(3,5-dimethylphenylcarbamate) or tris(3-chloro-4-methylphenylcarbamate), offer multiple chiral recognition mechanisms. researchgate.netnih.gov
Method development typically proceeds through several modes:
Normal-Phase (NP) Mode: Utilizes non-polar mobile phases, such as hexane (B92381) or heptane, with a polar modifier like 2-propanol or ethanol. This mode often provides excellent selectivity due to interactions like hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the CSP. chromatographytoday.com For basic compounds like amines, the addition of a small amount of an amine additive (e.g., diethylamine, DEA) is often necessary to improve peak shape and reduce tailing by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica support. chromatographyonline.com
Reversed-Phase (RP) Mode: Employs aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol, often with buffers such as ammonium (B1175870) bicarbonate or acetate (B1210297). chromatographytoday.com This mode is particularly advantageous for its compatibility with mass spectrometry (MS) detection. chromatographytoday.com
Polar Organic (PO) Mode: Uses polar organic solvents like acetonitrile and/or methanol. This mode can offer unique selectivity compared to NP and RP modes. chromatographyonline.com
The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.
Table 1: Representative Chiral HPLC Method Parameters for Separation of 1-(4-Chloro-3-methylphenyl)ethanamine Enantiomers
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(5-chloro-2-methylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / 10 mM Ammonium Bicarbonate (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 220 nm | UV at 220 nm or MS/MS |
| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (Hypothetical) | (S)-enantiomer before (R)-enantiomer (Hypothetical) |
Chiral Gas Chromatography (GC) Applications
Chiral gas chromatography is a highly sensitive and efficient technique for the analysis of volatile chiral compounds. chromatographyonline.com For primary amines like 1-(4-Chloro-3-methylphenyl)ethanamine, which have polar functional groups, derivatization is often required to improve thermal stability and volatility, and to enhance chiral recognition. wiley.com
Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) to form trifluoroacetyl (TFA) derivatives. wiley.com The separation is then performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net Substituted cyclodextrins, such as permethylated β-cyclodextrin, create a chiral cavity into which one enantiomer fits better than the other, leading to different retention times. researchgate.net
The column temperature is a critical parameter in chiral GC, as enantioselectivity often increases at lower temperatures. researchgate.net Therefore, optimizing the temperature program is essential for achieving baseline resolution.
Table 2: Typical Chiral GC Method Parameters for Analysis of 1-(4-Chloro-3-methylphenyl)ethanamine
| Parameter | Typical Conditions |
| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) |
| Chiral Stationary Phase | Permethylated β-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Hydrogen or Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Isothermal at 120-150 °C or a temperature ramp (e.g., 100 °C hold 1 min, ramp at 2 °C/min to 160 °C) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 270 °C |
Spectroscopic Methods for Structural and Stereochemical Elucidation
Spectroscopic techniques are vital for confirming the chemical structure of 1-(4-Chloro-3-methylphenyl)ethanamine and for determining its stereochemical configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for unambiguous structure determination. For 1-(4-Chloro-3-methylphenyl)ethanamine, both ¹H and ¹³C NMR provide characteristic signals that confirm the connectivity of atoms.
¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) group on the ethylamine (B1201723) side chain, the aromatic methyl group, and the amine (NH₂) protons.
¹³C NMR: The spectrum would display unique resonances for each carbon atom, including the two quaternary aromatic carbons, the four aromatic CH carbons, the methine carbon, and the two methyl carbons.
While standard NMR spectra of enantiomers are identical in an achiral solvent, NMR can be used for stereochemical assignment and the determination of enantiomeric excess. This is achieved by introducing a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, to create a diastereomeric environment. nih.gov In this environment, the corresponding nuclei of the two enantiomers become chemically non-equivalent and resonate at slightly different frequencies, allowing for their distinct observation and quantification. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(4-Chloro-3-methylphenyl)ethanamine in CDCl₃
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic-CH (C5-H) | ~7.28 (d) | ~127.5 |
| Aromatic-CH (C2-H) | ~7.25 (d) | ~130.0 |
| Aromatic-CH (C6-H) | ~7.05 (dd) | ~128.0 |
| Amine-NH₂ | ~1.5 (br s) | - |
| Methine-CH | ~4.1 (q) | ~50.0 |
| Aromatic-CH₃ | ~2.35 (s) | ~20.5 |
| Ethylamine-CH₃ | ~1.4 (d) | ~24.5 |
| Aromatic C-Cl | - | ~132.0 |
| Aromatic C-CH₃ | - | ~135.0 |
| Aromatic C-CH(NH₂)CH₃ | - | ~144.0 |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-(4-Chloro-3-methylphenyl)ethanamine would exhibit characteristic absorption bands confirming its structure.
Table 4: Key IR Absorption Bands for 1-(4-Chloro-3-methylphenyl)ethanamine
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300 - 3400 (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2970 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1020 - 1250 |
| C-Cl | Stretch | 1000 - 1100 |
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), 1-(4-Chloro-3-methylphenyl)ethanamine would produce a molecular ion (M⁺) peak corresponding to its molecular weight. The most characteristic fragmentation pathway for such amines is α-cleavage (cleavage of the bond adjacent to the nitrogen atom), resulting in the loss of a methyl radical to form a stable iminium ion, which is often the base peak. mdpi.com
Table 5: Predicted Mass Spectrometry Fragmentation for 1-(4-Chloro-3-methylphenyl)ethanamine
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 185/187 | [M]⁺˙ (Molecular Ion) | - |
| 170/172 | [M - CH₃]⁺ | α-cleavage (Loss of methyl radical) |
| 154/156 | [M - NH₂CH₃]⁺˙ | Benzylic cleavage |
| 139 | [C₈H₈Cl]⁺ | Loss of CH₃CNH₂ |
Note: The presence of chlorine results in characteristic isotopic peaks (M and M+2) in a ~3:1 ratio.
Advanced Chiral Recognition Studies in Analytical Separations
The successful separation of enantiomers via chiral chromatography relies on the principle of chiral recognition. researchgate.net This phenomenon is governed by the differential interactions between the two enantiomers and the chiral stationary phase, leading to the formation of transient diastereomeric complexes with different energies of formation and, consequently, different stabilities. nih.gov
The widely accepted model for chiral recognition is the "three-point interaction model," which posits that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral selector (the CSP) and at least one of the enantiomers. researchgate.netresearchgate.net These interactions can be attractive (e.g., hydrogen bonds, π-π stacking, dipole-dipole forces) or repulsive (steric hindrance). nih.gov
In the case of separating the enantiomers of 1-(4-Chloro-3-methylphenyl)ethanamine on a polysaccharide-based CSP, the key interactions are:
Hydrogen Bonding: The primary amine (-NH₂) group of the analyte can act as a hydrogen bond donor, interacting with carbonyl or ether groups on the carbamate (B1207046) side chains of the CSP.
π-π Stacking: The substituted phenyl ring of the analyte can engage in π-π interactions with the aromatic rings on the CSP's phenylcarbamate groups.
The specific substitution pattern on the phenyl ring (4-chloro and 3-methyl) plays a critical role by influencing the electronic properties (via the electron-withdrawing chlorine) and the steric profile of the molecule, thereby modulating the strength and nature of its interactions with the CSP. nih.gov Advanced studies using techniques like NMR spectroscopy and molecular modeling can further elucidate the precise nature of these selector-selectand interactions at a molecular level, aiding in the rational design of more efficient chiral separation methods. nih.gov
Mechanisms of Enantioseparation on Chiral Stationary Phases
While chiral stationary phases are not typically synthesized from (S)-1-(4-Chloro-3-methylphenyl)ethanamine itself, the enantioseparation of this compound is effectively achieved using CSPs that possess complementary chiral recognition capabilities. Among the most successful and widely used are polysaccharide-based CSPs. These phases consist of a cellulose or amylose backbone derivatized with substituted phenylcarbamates, creating a complex chiral environment. nih.govresearchgate.net
The fundamental mechanism of enantioseparation on these polysaccharide-based CSPs involves the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the individual enantiomers of the analyte. youtube.com The differing stability of these complexes leads to different retention times on the chromatographic column, enabling separation. The more stable the complex formed between an enantiomer and the CSP, the longer it will be retained. youtube.com
The chiral recognition sites on polysaccharide-based CSPs are often described as chiral grooves or cavities formed by the helical structure of the polysaccharide backbone and the attached carbamate derivatives. nih.gov For an analyte like 1-(4-Chloro-3-methylphenyl)ethanamine, the ethylamine moiety and the substituted phenyl ring can enter these grooves and interact with the functional groups of the chiral selector. The precise fit and the strength of the interaction are dependent on the stereochemistry of the analyte, leading to chiral discrimination.
Role of Intermolecular Interactions in Chiral Discrimination
The chiral recognition process is a result of a combination of non-covalent intermolecular interactions between the analyte and the chiral stationary phase. nih.govmdpi.com For the enantiomers of 1-(4-Chloro-3-methylphenyl)ethanamine interacting with a polysaccharide-based phenylcarbamate CSP, the key interactions include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
Hydrogen Bonding: The primary amine (-NH₂) group of the ethanamine analyte is a potent hydrogen bond donor. This group can form hydrogen bonds with the carbonyl (C=O) and N-H groups of the carbamate linkages on the CSP, which act as hydrogen bond acceptors and donors, respectively. mdpi.comnih.gov The specific spatial orientation of the amine group in the (S) versus the (R) enantiomer dictates the feasibility and strength of these hydrogen bonds, forming a primary basis for chiral discrimination. nih.gov
π-π Interactions: The aromatic ring of the analyte can engage in π-π stacking interactions with the phenyl groups of the carbamate selectors on the CSP. nih.govmdpi.com The electron density of the analyte's aromatic ring is influenced by the electron-withdrawing chloro substituent and the electron-donating methyl substituent. These substituents affect the strength of the π-π interaction, and their specific positions relative to the chiral center influence how effectively one enantiomer can orient itself for optimal stacking compared to the other.
Steric Interactions: The final critical component is steric repulsion. The three-dimensional structure of the chiral cavities in the CSP allows one enantiomer to fit more comfortably than the other. The spatial arrangement of the methyl group, the chloro-substituted phenyl ring, and the hydrogen atom around the chiral carbon of the analyte determines the steric fit. The enantiomer that experiences less steric hindrance with the CSP will form a more stable complex and be retained longer. nih.gov
The combination of these forces is summarized in the table below. Successful chiral separation is achieved when the sum of the interaction energies for one enantiomer with the CSP is significantly different from that of the other enantiomer.
Table 1: Key Intermolecular Interactions in Chiral Discrimination
| Interaction Type | Analyte Functional Group | CSP Functional Group (Phenylcarbamate-type) | Role in Discrimination |
|---|---|---|---|
| Hydrogen Bonding | Primary Amine (-NH₂) | Carbamate (-O-(C=O)-NH-) | The stereospecific orientation of the amine allows for differential H-bond formation with the CSP's carbonyl and N-H sites. |
| π-π Interactions | 4-Chloro-3-methylphenyl Ring | Phenyl Rings of Carbamate | The analyte's aromatic ring stacks with the CSP's aromatic rings; the stability of this interaction is dependent on the enantiomer's fit. |
| Dipole-Dipole | C-Cl Bond, N-H Bond | Carbamate Group, C-Cl (if present) | Favorable alignment of molecular dipoles contributes to the stability of the diastereomeric complex for one enantiomer over the other. |
| Steric Hindrance | Substituents at Chiral Center | Chiral Groove/Cavity of CSP | The spatial bulk and arrangement of the analyte's substituents determine the degree of fit within the CSP's chiral structure. |
Computational and Theoretical Investigations Pertaining to S 1 4 Chloro 3 Methylphenyl Ethanamine
Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity Prediction
The three-dimensional structure of (S)-1-(4-Chloro-3-methylphenyl)ethanamine is not static; it exists as an ensemble of interconverting conformers. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for identifying the most stable conformations and understanding the energy barriers between them.
Conformational analysis of phenylethylamines typically focuses on the rotation around the Cα-Cβ and Cα-N bonds. For this compound, the key dihedral angle is Cβ-Cα-N-H. Theoretical studies on analogous compounds like 1-phenylethylamine (B125046) have shown that multiple conformers lie within a few kcal/mol of the global minimum, and all must be considered to accurately represent the molecule's behavior. researchgate.net Calculations are often performed using functionals like B3LYP or M06-2X with basis sets such as 6-31G* for geometry optimization and larger basis sets like 6-311+G(2df,2p) for more accurate single-point energy calculations. nih.gov
The predominant conformers are typically staggered arrangements that minimize steric hindrance. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. These populations are critical for predicting stereoselectivity in reactions, as the reactivity of each conformer can differ. For instance, the accessibility of the nitrogen lone pair for a nucleophilic attack is highly dependent on the conformational state.
| Conformer | Dihedral Angle (C(aryl)-Cα-Cβ-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| A (Anti) | ~180° | 0.25 | 34.5 |
| B (Gauche 1) | ~60° | 0.00 | 44.9 |
| C (Gauche 2) | ~-60° | 0.80 | 20.6 |
| Note: This table presents hypothetical data for this compound based on typical findings for structurally similar chiral amines. The data illustrates the expected distribution of low-energy conformers. |
Molecular Modeling of Chiral Recognition Processes
Chiral recognition is a process where a chiral molecule selectively interacts with another chiral entity. This is the fundamental principle behind enantioselective chromatography and the specific binding of drugs to biological receptors. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for studying these phenomena at an atomic level. taylorfrancis.com
The recognition of a chiral amine like this compound by a chiral host (e.g., a cyclodextrin (B1172386) or a chiral stationary phase) is often explained by the three-point interaction model. nih.govacs.org This model posits that for effective discrimination, there must be at least three points of interaction between the host and guest, where one of these interactions is repulsive for one enantiomer but attractive for the other.
Modeling studies can elucidate the specific non-covalent interactions responsible for this discrimination, including:
Hydrogen Bonding: Between the amine group of the guest and a donor/acceptor site on the host.
π-π Stacking: Involving the phenyl ring of the guest and an aromatic moiety on the host.
Steric Repulsion: Where a bulky group on one enantiomer clashes with the host structure.
Simulations can calculate the binding free energy for both the (S) and (R) enantiomers, with the difference in these energies (ΔΔG) directly correlating to the degree of enantioselectivity. Studies on the recognition of phenylethylamine by chiral hosts have demonstrated that subtle differences in how the enantiomers fit into a chiral cavity lead to significant differences in binding affinity. nih.govacs.orgrsc.org
| Interaction Type | Host-(S)-Enantiomer Contribution (kcal/mol) | Host-(R)-Enantiomer Contribution (kcal/mol) | Basis for Selectivity |
| Hydrogen Bond (NH₂) | -4.5 | -4.2 | Favorable for both, slightly stronger for (S) |
| CH-π Interaction (Methyl) | -1.8 | -0.5 | Stronger attractive force for (S) |
| Steric Hindrance (Aryl) | -0.2 (Favorable) | +2.5 (Repulsive) | Major discriminating factor |
| Total Binding Energy | -6.5 | -2.2 | Preferential binding of the (S)-enantiomer |
| Note: This table contains illustrative binding energy contributions for the diastereomeric complexes formed between a hypothetical chiral host and the enantiomers of 1-(4-Chloro-3-methylphenyl)ethanamine, explaining the origin of chiral recognition. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms Involving this compound
DFT is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. acs.org This information provides a detailed understanding of the reaction pathway, kinetics, and thermodynamics.
For reactions involving this compound, such as N-acylation, alkylation, or reductive amination, DFT can be used to:
Calculate Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to proceed. This is crucial for predicting reaction rates.
Determine Reaction Enthalpies (ΔH) and Free Energies (ΔG): These values indicate whether a reaction is exothermic/endothermic or spontaneous.
Visualize Transition State Geometries: This reveals the precise atomic arrangement at the peak of the energy barrier, offering insights into bond-breaking and bond-forming processes.
| Reaction Step (Hypothetical N-Acetylation) | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) | Description |
| 1. Nucleophilic Attack | 12.5 | -5.0 | The amine attacks the carbonyl carbon of acetic anhydride (B1165640) to form a tetrahedral intermediate. |
| 2. Proton Transfer | 3.2 | -8.5 | An intramolecular proton transfer occurs to form a zwitterionic intermediate. |
| 3. Leaving Group Departure | 6.8 | -15.2 | The acetate (B1210297) leaving group is expelled to yield the final amide product. |
| Note: This table presents plausible DFT-calculated energetic data for the key steps in a hypothetical N-acetylation reaction of this compound, illustrating a typical reaction energy profile. |
Structure-Reactivity and Structure-Selectivity Relationships for this compound and its Derivatives
Structure-reactivity and structure-selectivity relationships describe how changes in a molecule's structure affect its chemical behavior. For this compound, modifications to the substituents on the phenyl ring can significantly alter its properties. Computational methods are ideal for systematically studying these effects.
Key molecular properties that can be calculated to predict reactivity include:
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) correlates with the nucleophilicity of the amine. Electron-donating groups on the ring raise the HOMO energy, making the amine more reactive towards electrophiles.
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. The region of most negative potential is typically centered on the nitrogen lone pair.
Proton Affinity: This is the negative of the enthalpy change for the gas-phase protonation of the amine. It is a direct measure of Brønsted basicity and can be accurately calculated.
By computationally screening a series of derivatives with different substituents (e.g., -OCH₃, -NO₂, -CF₃) at various positions on the phenyl ring, a quantitative structure-activity relationship (QSAR) can be developed. nih.govnih.govbiomolther.org These studies can predict how structural changes will impact the amine's basicity, nucleophilicity, and ultimately, its performance in a given chemical transformation. For example, kinetic studies on substituted benzylamines have shown excellent correlations between reaction rates and substituent parameters, which can be rationalized through computational analysis of transition state stabilization. cdnsciencepub.comias.ac.in
| Substituent (X) on Phenyl Ring | HOMO Energy (eV) | Calculated Proton Affinity (kcal/mol) | Predicted Effect on Reactivity |
| -H (Reference) | -5.80 | 220.5 | Baseline |
| -OCH₃ (para to ethylamine) | -5.65 | 223.1 | Increased nucleophilicity and basicity |
| -Cl (para to ethylamine) | -5.92 | 218.9 | Decreased nucleophilicity and basicity |
| -NO₂ (para to ethylamine) | -6.25 | 214.3 | Significantly decreased nucleophilicity and basicity |
| Note: This table provides illustrative computational data showing how different aromatic substituents would be expected to modulate the electronic properties and reactivity of a 1-phenylethylamine derivative. |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Protocols for (S)-1-(4-Chloro-3-methylphenyl)ethanamine
The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For the synthesis of this compound, this involves moving away from classical resolution methods, which are inherently inefficient with a maximum theoretical yield of 50%, and traditional synthetic routes that often rely on harsh reagents and generate significant waste.
Future research will likely focus on biocatalysis as a cornerstone of green synthesis for this amine. The use of enzymes, such as transaminases, offers a direct and highly enantioselective route to chiral amines from their corresponding prochiral ketones.
Key Research Thrusts:
Whole-Cell Biocatalysis: Utilizing engineered microorganisms that overexpress robust transaminases is a promising avenue. This approach avoids the need for costly enzyme purification and allows for the regeneration of necessary cofactors in situ, making the process more economically viable and sustainable.
Enzyme Immobilization: To enhance the reusability and stability of biocatalysts, research into the immobilization of relevant enzymes on solid supports is crucial. This facilitates easier separation of the catalyst from the reaction mixture and enables its use in continuous flow systems.
Solvent Selection and Reaction Media: A key aspect of green chemistry is the use of environmentally benign solvents. Research is expected to focus on performing the synthesis in aqueous media or green solvents like ionic liquids or deep eutectic solvents to minimize the environmental footprint.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste |
| Whole-Cell Systems | No need for enzyme purification, cofactor regeneration |
| Enzyme Immobilization | Catalyst reusability, suitability for continuous processes |
| Use of Green Solvents | Reduced environmental impact, improved process safety |
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The development of highly efficient and selective catalysts is paramount for the asymmetric synthesis of this compound. While significant progress has been made, the quest for catalysts with broader substrate scope, higher turnover numbers, and improved stability continues.
Emerging Catalytic Strategies:
Engineered Biocatalysts: Advances in protein engineering and directed evolution are enabling the creation of "designer" enzymes with tailored properties. Future research will likely yield transaminases and other enzymes, such as imine reductases and amine dehydrogenases, that are specifically optimized for the synthesis of this compound, offering higher activity and stability under industrial process conditions.
Homogeneous and Heterogeneous Asymmetric Catalysis: The development of novel transition metal catalysts with chiral ligands will continue to be an active area of research. A focus on using earth-abundant and non-toxic metals is expected to align with sustainability goals. Heterogenization of these catalysts will also be important for ease of separation and recycling.
Integration with Flow Chemistry and Process Intensification in Chiral Synthesis
The transition from batch to continuous manufacturing is a key trend in the pharmaceutical and fine chemical industries. Flow chemistry offers numerous advantages, including enhanced safety, better process control, and higher throughput, which are particularly beneficial for the synthesis of chiral compounds like this compound.
Key Areas of Development:
Continuous Flow Biocatalysis: The use of packed-bed reactors containing immobilized enzymes is a promising approach for the continuous synthesis of chiral amines. This setup allows for high catalyst loading, efficient mass transfer, and straightforward product isolation.
In-situ Product Removal: A significant challenge in amine synthesis, particularly in biocatalytic reactions, can be product inhibition or unfavorable reaction equilibria. Integrating continuous flow synthesis with in-situ product removal techniques, such as membrane-based separation or selective crystallization, can overcome these limitations and drive reactions to completion.
Process Analytical Technology (PAT): The integration of real-time monitoring and control technologies into continuous flow setups will be crucial for ensuring consistent product quality and optimizing reaction conditions.
| Technology | Benefit for this compound Synthesis |
| Flow Chemistry | Improved safety, better heat and mass transfer, higher throughput |
| Immobilized Enzyme Reactors | High catalyst efficiency, continuous operation, simplified workup |
| In-situ Product Removal | Overcomes equilibrium limitations, increases yield |
| Process Analytical Technology | Real-time process control, ensures consistent product quality |
Expansion of Applications in Complex Molecular Architectures and Materials Science
While this compound is already recognized as a valuable pharmaceutical intermediate, its full potential as a chiral building block is yet to be realized. Future research is expected to explore its incorporation into a wider range of complex molecules and functional materials.
Potential Future Applications:
Novel Pharmaceuticals: This chiral amine can serve as a key starting material or intermediate for the synthesis of new and more complex drug candidates. Its specific stereochemistry and substitution pattern can be leveraged to design molecules with high target specificity and improved pharmacological profiles.
Asymmetric Catalysis: Derivatives of this compound can be synthesized and utilized as chiral ligands for transition metal catalysts or as organocatalysts. These new catalytic systems could enable novel asymmetric transformations.
Chiral Polymers and Materials: The incorporation of this chiral amine into polymer backbones or as a pendant group can lead to the development of novel chiral materials. kpi.ua Such materials could find applications in chiral chromatography, enantioselective separations, and the development of chiral sensors or liquid crystals. kpi.uamdpi.com The general class of chiral phenylethylamines has been used to induce asymmetry in polymer backbones, highlighting the potential for this specific molecule in advanced materials. kpi.ua
Q & A
Q. What are the recommended synthetic routes for (S)-1-(4-Chloro-3-methylphenyl)ethanamine, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example:
- Chiral Resolution : Racemic mixtures can be resolved using chiral acids (e.g., tartaric acid derivatives) to form diastereomeric salts, followed by recrystallization .
- Asymmetric Reduction : Catalytic hydrogenation of prochiral ketones (e.g., 4-chloro-3-methylacetophenone) using chiral ligands like BINAP-Ru complexes can yield the (S)-enantiomer with high enantiomeric excess (ee) .
- Characterization : Enantiomeric purity is confirmed via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Typical NMR shifts (CDCl₃): δ 1.35 (d, 3H, CH₃), 3.95 (q, 1H, CH-NH₂), 7.2–7.4 (m, 3H, aromatic) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR : Discrepancies in splitting patterns (e.g., aromatic protons) may arise from dynamic effects or impurities. Use variable-temperature NMR to distinguish between tautomerism and impurities .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₁ClN, [M+H⁺]⁺ = 170.0593). Discrepancies in fragmentation patterns require cross-validation with isotopic labeling or DFT calculations .
- X-ray Crystallography : Resolves ambiguities in stereochemistry. SHELXL software is recommended for refining crystal structures .
Q. What safety protocols are essential for handling this amine compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and P95 respirators to prevent inhalation or skin contact .
- Ventilation : Work in a fume hood to mitigate amine vapors.
- Spill Management : Neutralize spills with dilute acetic acid, followed by adsorption with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model exchange-correlation effects. This approach predicts ionization potentials (IPs) and electron affinities (EAs) within 2.4 kcal/mol accuracy .
- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity in nucleophilic or electrophilic reactions. For example, the NH₂ group’s lone pair dominates HOMO, suggesting susceptibility to protonation .
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Methodological Answer:
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., N–H···Cl or N–H···π interactions). The amine group typically forms D -type (donor) bonds with adjacent Cl atoms or aromatic rings .
- Packing Efficiency : Weak CH···π interactions between methyl groups and aromatic rings stabilize the lattice. SHELXD can model these non-covalent interactions .
Q. How can conflicting data in thermodynamic properties (e.g., melting points) be reconciled?
Methodological Answer:
- Source Analysis : Cross-reference purity data (e.g., ≥98% by HPLC) and synthesis methods. Impurities like residual solvents (e.g., THF) depress melting points .
- DSC/TGA : Differential scanning calorimetry (DSC) measures phase transitions, while thermogravimetric analysis (TGA) detects decomposition. For example, a sharp DSC endotherm at 188°C confirms melting, while TGA mass loss >200°C indicates degradation .
Q. What strategies optimize enantioselective synthesis for scale-up without compromising ee?
Methodological Answer:
- Catalyst Optimization : Screen chiral ligands (e.g., Josiphos or Mandyphos) with Ru or Ir catalysts to enhance turnover frequency (TOF).
- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and ee in real time .
- Case Study : A 10-g scale synthesis achieved 99% ee using BINAP-Ru at 50°C and 10 bar H₂, with 85% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
